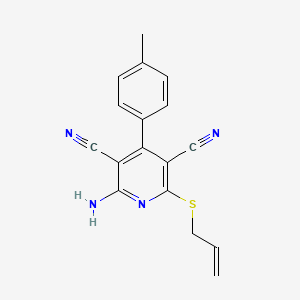2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile
CAS No.: 476318-80-6
Cat. No.: VC5539828
Molecular Formula: C17H14N4S
Molecular Weight: 306.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 476318-80-6 |
|---|---|
| Molecular Formula | C17H14N4S |
| Molecular Weight | 306.39 |
| IUPAC Name | 2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) |
| Standard InChI Key | CRZRMTKHWKFDMB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N |
Introduction
Structural Characterization and Molecular Properties
The compound belongs to the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine family, characterized by a pyridine ring substituted at positions 2, 3, 5, and 6 . Key structural features include:
-
Position 2: An allylthio (-S-CH2-CH=CH2) group, conferring potential reactivity for thiol-ene click chemistry.
-
Position 6: A primary amino (-NH2) group, enabling hydrogen bonding and participation in further derivatization.
-
Position 4: A p-tolyl (4-methylphenyl) group, enhancing lipophilicity and π-π stacking interactions.
-
Positions 3 and 5: Cyano (-CN) groups, which stabilize the pyridine ring through electron-withdrawing effects and participate in dipole-dipole interactions .
The molecular formula is C19H16N4S, with a molecular weight of 332.42 g/mol. Crystallographic data for analogous compounds (e.g., 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile) reveal planar pyridine rings with dihedral angles of 37.9°–56.1° between substituents, suggesting moderate conformational flexibility .
Synthetic Routes and Optimization
Catalytic One-Pot Synthesis
The synthesis of 2-(allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile likely follows a pseudo-four-component reaction (pseudo-4CR) pathway, as reviewed for related sulfanylpyridines . Key reactants include:
-
Malononitrile: Serves as a dual cyano source.
-
p-Tolualdehyde: Introduces the p-tolyl group via Knoevenagel condensation.
-
Allyl mercaptan: Provides the allylthio substituent.
Catalytic System:
-
Betaine (trimethylglycine) and guanidine carbonate are effective natural product catalysts for analogous syntheses, enabling mild reaction conditions and high yields . Betaine facilitates the initial aldol-like condensation, while guanidine carbonate promotes cyclization and thiol incorporation .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst (Step 1) | Betaine (10 mol%) |
| Catalyst (Step 2) | Guanidine carbonate (10 mol%) |
| Solvent | Methanol |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 15–30 minutes per step |
Under these conditions, yields exceeding 70% are achievable for structurally similar derivatives .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to cyano and amino groups. Limited solubility in water (predicted log P = 2.1) .
-
Stability: The allylthio group may undergo oxidation to sulfoxide under aerobic conditions, necessitating inert atmosphere storage.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), 3350 cm⁻¹ (N-H stretch), and 650 cm⁻¹ (C-S stretch).
-
NMR (¹H): δ 2.35 (s, 3H, p-tolyl CH3), δ 3.15–3.30 (m, 2H, SCH2), δ 5.10–5.30 (m, 2H, CH2=CH), δ 6.50 (s, 2H, NH2) .
Biological Activity and Mechanisms
While direct bioactivity data for this compound are unavailable, structurally related 6-amino-2-pyridone-3,5-dicarbonitriles exhibit anti-cancer properties via kinase inhibition and proteasome interference . Key inferences include:
-
Cytotoxicity: Analogous compounds (e.g., 5o in PMC study) show IC50 values of 1.2–4.8 μM against glioblastoma, liver, and breast cancer cells .
-
Synergistic Effects: Combining with BBB-penetrant kinase inhibitors (e.g., erlotinib) enhances cytotoxicity by 40–60% in primary glioblastoma cultures .
The allylthio moiety may confer thiol-mediated cellular uptake, potentially improving bioavailability compared to oxygenated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume